molecular formula C18H18N4O B2780903 N-(4-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 915891-47-3

N-(4-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B2780903
CAS No.: 915891-47-3
M. Wt: 306.369
InChI Key: RZTHAFVTWXUJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.369. The purity is usually 95%.
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Biological Activity

N-(4-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, with the molecular formula C18_{18}H18_{18}N4_4O and a molecular weight of 306.3617 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylphenyl isocyanate with 5-methyl-1H-1,2,3-triazole in the presence of suitable solvents and catalysts. The yield and purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). It demonstrated IC50_{50} values in the micromolar range, indicating potent cytotoxic effects against these cell lines.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-72.41Induction of apoptosis via caspase activation
HeLa3.15Cell cycle arrest at G0-G1 phase
A5492.87Disruption of mitochondrial function

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells by increasing the expression levels of pro-apoptotic proteins such as p53 and activating caspase pathways.
"The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment" .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary tests indicated effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest potential applications in treating bacterial infections.

Case Studies

A notable study investigated the effects of this compound on human leukemia cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-3-14-4-8-16(9-5-14)20-18(23)15-6-10-17(11-7-15)22-13(2)12-19-21-22/h4-12H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTHAFVTWXUJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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